molecular formula C27H23FN4O3 B2882403 N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1185027-70-6

N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2882403
CAS No.: 1185027-70-6
M. Wt: 470.504
InChI Key: LBDPSFWKAYCWMP-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:

  • 8-Methyl substituent on the indole moiety, which may enhance steric stability and influence binding selectivity.
  • 4-Fluorophenylacetamide side chain, providing electronic effects (via fluorine’s electronegativity) and hydrogen-bonding capacity through the acetamide linkage.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3/c1-17-3-12-23-22(13-17)25-26(32(23)15-24(33)30-20-8-6-19(28)7-9-20)27(34)31(16-29-25)14-18-4-10-21(35-2)11-5-18/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDPSFWKAYCWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production would also focus on cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves its interaction with specific molecular targets within biological systems. This interaction can modulate various cellular pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrimido[5,4-b]indole core but differing in substituents. These modifications significantly alter physicochemical properties, binding affinities, and bioactivity.

Substituent Variations and Their Impacts

Compound Key Substituents Molecular Weight (g/mol) Notable Properties Evidence Source
Target Compound 4-Methoxybenzyl, 8-methyl, 4-fluorophenylacetamide ~475.5* Balanced lipophilicity (logP ~3.2*); potential for CNS penetration due to moderate polarity.
N-(2-Chlorobenzyl)-2-(3-(4-Methoxybenzyl)-8-Methyl-4-Oxo-3H-Pyrimido[5,4-b]Indol-5(4H)-yl)Acetamide 2-Chlorobenzyl (instead of 4-fluorophenyl) ~492.0 Increased halogenated bulk may hinder solubility; chlorine’s inductive effects could alter electronic distribution.
N-(4-Fluorobenzyl)-2-((3-(3-Methoxyphenyl)-4-Oxo-3H-Pyrimido[5,4-b]Indol-2-yl)Thio)Acetamide Thioacetamide linkage, 3-methoxyphenyl ~504.5 Sulfur substitution enhances polar surface area; 3-methoxy group may reduce metabolic stability compared to 4-methoxy.
8-Fluoro-5-(4-Fluorobenzyl)-3-(2-Methoxybenzyl)-3,5-Dihydro-4H-Pyrimido[5,4-b]Indol-4-One 8-Fluoro, 2-methoxybenzyl ~449.4 Fluorine at position 8 increases electronegativity; crystal structure analysis (XRD) confirms planar geometry.
2-((3-Methyl-4-Oxo-3H-Pyrimido[5,4-b]Indol-2-yl)Sulfanyl)-N-(4-(Trifluoromethoxy)Phenyl)Acetamide Trifluoromethoxyphenyl, methyl at N3 ~478.4 Trifluoromethoxy group enhances metabolic resistance; methyl substitution simplifies synthesis.

*Estimated via analogous structures.

Biological Activity

N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C27H23FN4O3C_{27}H_{23}FN_{4}O_{3} with a molecular weight of 470.5 g/mol. This compound features a pyrimido-indole backbone, which is known for its biological activity, particularly in cancer treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives that share structural motifs have demonstrated significant inhibitory effects on cancer cell proliferation and induction of apoptosis.

  • Mechanisms of Action :
    • Cell Cycle Arrest : Compounds with similar structures have been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation. This was evidenced by studies that reported cell cycle disruption in breast cancer models .
    • Reactive Oxygen Species (ROS) Production : The generation of ROS is a critical pathway through which these compounds exert their cytotoxic effects. Increased oxidative stress leads to apoptosis in various cancer cell lines .
    • Inhibition of Key Signaling Pathways : The Notch-AKT signaling pathway has been implicated in the survival and proliferation of cancer cells. Inhibition of this pathway has been observed in related compounds, suggesting a potential mechanism for this compound as well .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure:

Substituent Effect on Activity
Fluorine at Para Position Enhances lipophilicity and cellular uptake
Methoxy Group Modulates electronic properties and solubility
Aromatic Ring Systems Increases interaction with biological targets

These modifications can lead to improved potency and selectivity against cancer cells.

Case Studies

  • Breast Cancer Model : In vitro studies using breast cancer cell lines demonstrated that similar compounds significantly inhibited cell growth and induced apoptosis through ROS-mediated pathways .
  • Comparative Analysis with Other Compounds : A comparative study indicated that derivatives with modifications at the 2-position of the pyrimidine ring exhibited IC50 values ranging from 20 µM to 50 µM against various cancer types, suggesting a promising therapeutic window for further development .

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